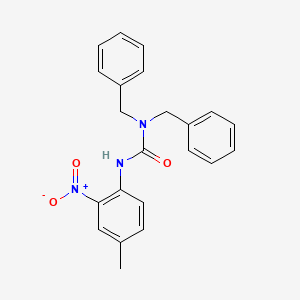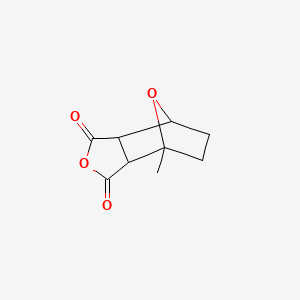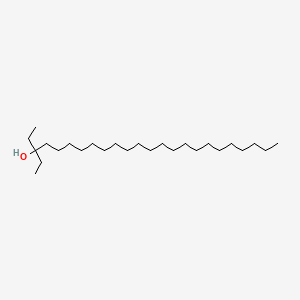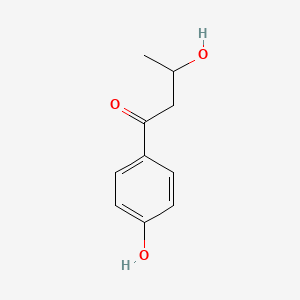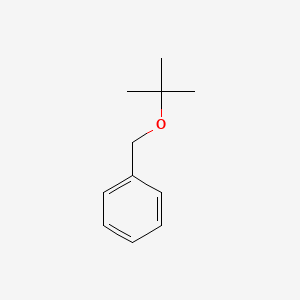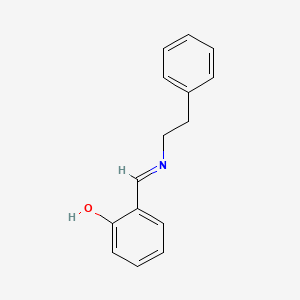![molecular formula C16H12N2 B11955362 4-[(E)-2-phenylethenyl]cinnoline CAS No. 6334-39-0](/img/structure/B11955362.png)
4-[(E)-2-phenylethenyl]cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-2-phenylethenyl]cinnoline is a heterocyclic aromatic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a cinnoline core with a phenylethenyl substituent, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-2-phenylethenyl]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-alkylpyridazine with nitrostyrene in the presence of a base such as piperidine in dioxane at elevated temperatures (e.g., 100°C) . This microwave-assisted method is efficient and yields bioactive cinnoline derivatives.
Industrial Production Methods: Industrial production of cinnoline derivatives, including this compound, often employs scalable synthetic routes that prioritize yield and purity. Methods such as the Widman–Stoermer synthesis, which involves the ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite, are commonly used . These methods are optimized for large-scale production and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-[(E)-2-phenylethenyl]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products: The major products formed from these reactions include hydroxylated, aminated, and halogenated derivatives of this compound, which can be further utilized in various applications.
Scientific Research Applications
4-[(E)-2-phenylethenyl]cinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Due to its pharmacological potential, it is investigated as a lead compound for developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-2-phenylethenyl]cinnoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the nervous system . The exact mechanism depends on the specific biological context and the target of interest.
Comparison with Similar Compounds
Cinnoline: The parent compound with a simpler structure.
Quinoxaline: Another nitrogen-containing heterocycle with similar biological activities.
Quinazoline: Known for its pharmacological significance and diverse applications.
Uniqueness: 4-[(E)-2-phenylethenyl]cinnoline stands out due to its unique phenylethenyl substituent, which enhances its reactivity and biological activity compared to its simpler counterparts. This structural feature allows for more diverse chemical modifications and potential therapeutic applications .
Properties
CAS No. |
6334-39-0 |
|---|---|
Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
4-[(E)-2-phenylethenyl]cinnoline |
InChI |
InChI=1S/C16H12N2/c1-2-6-13(7-3-1)10-11-14-12-17-18-16-9-5-4-8-15(14)16/h1-12H/b11-10+ |
InChI Key |
VQXIUGSZPAZYGV-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CN=NC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CN=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)-](/img/structure/B11955281.png)
